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Glucose isomerase from streptomyces rubiginosus - 9055-00-9

Glucose isomerase from streptomyces rubiginosus

Catalog Number: EVT-321389
CAS Number: 9055-00-9
Molecular Formula: C17H17ClN2O3S
Molecular Weight: 364.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Glucose isomerase from streptomyces rubiginosus belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring. Glucose isomerase from streptomyces rubiginosus is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, glucose isomerase from streptomyces rubiginosus is primarily located in the cytoplasm.
Overview

Glucose isomerase from Streptomyces rubiginosus is an enzyme that catalyzes the conversion of glucose to fructose, a process that is crucial in various biochemical applications, particularly in the food industry for sweetener production. This enzyme is classified as an isomerase, specifically a glucosidase, which facilitates the rearrangement of molecular structures without adding or removing any atoms. The enzyme's ability to efficiently convert glucose into fructose makes it a valuable biocatalyst in industrial processes.

Source and Classification

Streptomyces rubiginosus is a species of bacteria belonging to the genus Streptomyces, which is known for its ability to produce a wide range of bioactive compounds, including antibiotics and enzymes. The glucose isomerase produced by this organism is classified under the Enzyme Commission number EC 5.3.1.5, indicating its role in the interconversion of aldoses and ketoses.

Synthesis Analysis

Methods

The production of glucose isomerase typically involves fermentation processes using Streptomyces rubiginosus. The bacteria are cultured under aerobic conditions, often in a medium supplemented with glucose or starch, which serves as the carbon source. The optimal conditions for enzyme production generally include a temperature range of 30 to 37 degrees Celsius and a pH around 7.0 to 8.0.

Technical Details

  1. Inoculum Preparation: A fresh culture of Streptomyces rubiginosus is prepared and inoculated into a suitable growth medium.
  2. Fermentation Process: The culture is incubated for 48 to 72 hours under controlled conditions. During this period, glucose isomerase accumulates in the culture broth.
  3. Enzyme Recovery: After fermentation, the cells are harvested, and the enzyme can be extracted from the supernatant using precipitation methods involving ammonium sulfate or ethanol .
Molecular Structure Analysis

Structure

Data

  • Subunit Composition: Four identical subunits.
  • Molecular Weight: Approximately 170 kDa.
  • Purification Techniques: Commonly purified through techniques such as gel filtration and ion exchange chromatography .
Chemical Reactions Analysis

Reactions

The primary reaction catalyzed by glucose isomerase involves the conversion of D-glucose to D-fructose:

D GlucoseD Fructose\text{D Glucose}\rightleftharpoons \text{D Fructose}

Technical Details

The reaction typically requires specific conditions:

  • pH Range: Optimal activity at pH 7.0 to 8.0.
  • Temperature: Effective at temperatures around 60 degrees Celsius.
  • Metal Ions: Magnesium ions enhance enzyme activity and stability during reactions .
Mechanism of Action

Process

The mechanism involves several steps:

  1. Substrate Binding: D-glucose binds to the active site of glucose isomerase.
  2. Isomerization: The enzyme facilitates the rearrangement of bonds within the glucose molecule, converting it into fructose.
  3. Product Release: Fructose is released from the active site, allowing the enzyme to catalyze further reactions.

Data

  • Enzyme Activity Measurement: One unit of enzyme activity is defined as the amount required to convert one micromole of glucose to fructose per minute under standard assay conditions .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a clear solution post-purification.
  • Solubility: Highly soluble in aqueous solutions.

Chemical Properties

  • Stability: Enzyme stability can be affected by pH and temperature; optimal stability observed between pH 6.5 and 8.0 at temperatures below 60 degrees Celsius.
  • Metal Ion Dependency: Activity significantly enhanced by magnesium ions .
Applications

Glucose isomerase from Streptomyces rubiginosus has several scientific and industrial applications:

  1. Food Industry: Widely used in the production of high-fructose corn syrup, which serves as a sweetener in various food products.
  2. Biotechnology: Employed in biochemical assays for carbohydrate analysis due to its specificity for sugar substrates.
  3. Pharmaceuticals: Potential use in drug formulations where sugar conversion processes are needed.

Properties

CAS Number

9055-00-9

Product Name

Glucose isomerase from streptomyces rubiginosus

IUPAC Name

[4-(benzenesulfonyl)piperazin-1-yl]-(2-chlorophenyl)methanone

Molecular Formula

C17H17ClN2O3S

Molecular Weight

364.8 g/mol

InChI

InChI=1S/C17H17ClN2O3S/c18-16-9-5-4-8-15(16)17(21)19-10-12-20(13-11-19)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

WNQJZQMIEZWFIN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

Synonyms

Isomerase, glucose;immobilized glucose isomerast preparation

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3

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